4-ethyl-5,5-dimethylpyrrolidin-2-one
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Overview
Description
4-ethyl-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 4-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethyl-2,2-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions can yield the desired pyrrolidinone . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-ethyl-5,5-dimethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where various substituents can replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethyl-5,5-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
5,5-dimethylpyrrolidin-2-one: Lacks the ethyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-methyl-5,5-dimethylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
4-ethyl-5-methylpyrrolidin-2-one: Has a different substitution pattern, which can influence its properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1487925-86-9 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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